molecular formula C20H23NO2 B2713636 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-29-2

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2713636
CAS No.: 850905-29-2
M. Wt: 309.409
InChI Key: PTGWDPQBUCRXNG-UHFFFAOYSA-N
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Description

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-29-2) is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.40 g/mol. This derivative belongs to the 3,4-dihydroisoquinolin-1(2H)-one chemical class, a privileged scaffold frequently encountered in compounds with diverse biological activities . The core structure is recognized for its significant potential in both agrochemical and pharmaceutical research. In agricultural research, this compound class has demonstrated promising antioomycete activity. Related derivatives have shown high in vitro potency against the phytopathogen Pythium recalcitrans , with efficacy surpassing that of some commercial agents . The mechanism of action for active derivatives appears to involve the disruption of biological membrane systems in the target pathogen, as revealed through physiological, biochemical, and lipidomics analyses . In pharmaceutical contexts, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is investigated for various therapeutic applications. Structural analogues have been studied for their antitumor properties, with some demonstrating activity against human cancer cell lines such as K562 . This scaffold is also explored in developing agents with other pharmacological activities, including antimicrobial and antiviral effects . The presence of the 2-benzyl and 5-butoxy substituents on the core structure may influence its biological activity and physicochemical properties, offering opportunities for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary experiments in compliance with their institution's biosafety protocols.

Properties

IUPAC Name

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-3-14-23-19-11-7-10-18-17(19)12-13-21(20(18)22)15-16-8-5-4-6-9-16/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWDPQBUCRXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives. One common method includes the following steps:

    N-Alkylation: The starting material, 3,4-dihydroisoquinolinone, undergoes N-alkylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Butoxylation: The resulting N-benzyl-3,4-dihydroisoquinolinone is then reacted with butyl bromide under basic conditions to introduce the butoxy group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinolinone core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and butoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.

Scientific Research Applications

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Affecting Ion Channels: Modulating ion channel activity, leading to changes in cellular ion flux.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one, highlighting differences in substituents, molecular formulas, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Features
This compound Benzyl (2), Butoxy (5) C₂₀H₂₁NO₂ 307.39 Lipophilic due to butoxy group
2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one 2-Fluorobenzyl (2), Hydroxy (5) C₁₆H₁₄FNO₂ 271.29 Increased polarity (hydroxy group)
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Fluoro (5) C₉H₈FNO 165.16 Lower MW, predicted pKa = 13.97
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Methoxy (5) C₁₀H₁₀NO₂ 177.19 Moderate lipophilicity
4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one Benzo[d][1,3]dioxol-5-yl (4), Hydroxy (5) C₁₆H₁₁NO₄ 281.27 Enhanced aromaticity and polarity

Key Observations :

  • Fluorine substitution (e.g., 5-fluoro derivative) reduces molecular weight and alters electronic properties, which may enhance metabolic stability .

Advantages of the Target Compound’s Route :

  • Avoids harsh acids or high temperatures, preserving functional group integrity .
  • One-pot procedures reduce purification steps, enhancing efficiency .

Spectroscopic Characterization

All derivatives are characterized using NMR and IR spectroscopy. For example:

  • 2-(Naphthalen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one: ¹H NMR (500 MHz, CDCl₃) reveals aromatic proton environments, while ¹³C NMR confirms carbonyl and quaternary carbon positions .
  • Target Compound : IR spectra validate amide carbonyl stretches (~1650 cm⁻¹), and ¹H NMR distinguishes benzyl (δ 4.5–5.0 ppm) and butoxy (δ 1.0–1.5 ppm) protons .

Biological Activity

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{23}N_{1}O_{2}
  • Molecular Weight : 285.38 g/mol

The compound features a dihydroisoquinoline backbone, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, a study highlighted that certain benzamide derivatives showed promising results in inhibiting cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell proliferation.

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis through caspase activation
This compoundLung CancerInhibition of PI3K/Akt signaling pathway

Antiviral Activity

Another area of interest is the antiviral potential of benzamide derivatives. Research has demonstrated that certain benzamide compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by interfering with viral assembly processes. The binding affinity to viral proteins is a crucial aspect of their antiviral mechanism.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been explored in models of neurodegenerative diseases. Studies suggest that these compounds may exert protective effects against oxidative stress and neuroinflammation, which are key factors in diseases like Alzheimer’s.

Case Studies

  • In Vitro Studies : A series of experiments were conducted using human cancer cell lines treated with this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound led to reduced tumor growth and improved survival rates compared to control groups. The study also noted minimal toxicity to normal tissues.

The biological activity of this compound is thought to involve several mechanisms:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Signaling Pathway Modulation : Inhibition of key pathways such as PI3K/Akt and MAPK.
  • Viral Protein Interaction : Disruption of viral capsid assembly through specific binding interactions.

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one, and what challenges are commonly encountered during its purification?

The synthesis typically involves multi-step organic reactions, such as cyclization of benzofuran-isoxazole precursors or coupling reactions with benzyl and alkoxy groups. Key challenges include controlling regioselectivity during ring formation and minimizing side products from competing reactions. Purification difficulties arise due to the compound’s low solubility in common solvents, necessitating gradient elution in column chromatography or recrystallization with polar aprotic solvents like DMSO .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyl, butoxy, and dihydroisoquinolinone moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring <95% purity for biological assays .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, simulations can identify energy barriers in cyclization steps, enabling targeted optimization of reaction conditions (e.g., temperature, pH). This approach reduces experimental iterations by 30–50%, as demonstrated in ICReDD’s workflow integrating computation and experimentation .

Q. How do structural modifications at the benzyl or butoxy positions affect the compound’s biological activity, and what statistical approaches are used to analyze these structure-activity relationships (SAR)?

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the pharmacological profiling of this compound?

Discrepancies between computational models (e.g., docking scores) and in vitro activity may arise from solvation effects or protein flexibility. Strategies include:

  • Molecular dynamics simulations to account for ligand-receptor conformational changes.
  • Free-energy perturbation calculations to refine binding affinity predictions.
  • Experimental validation using isothermal titration calorimetry (ITC) to measure thermodynamic parameters directly .

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